2,4,6-Trimethoxypyridin-3-amine CAS number and chemical identifiers
2,4,6-Trimethoxypyridin-3-amine CAS number and chemical identifiers
Executive Summary
2,4,6-Trimethoxypyridin-3-amine (CAS: 2376729-67-6) is a highly specialized heterocyclic building block characterized by an electron-rich pyridine core substituted with three methoxy groups and a primary amine. This unique substitution pattern imparts significant electron-donating properties to the ring, making it a valuable scaffold in the synthesis of pharmaceuticals, particularly kinase inhibitors, and advanced organic ligands for transition metal catalysis.
This guide details the physicochemical properties, validated synthesis pathways, and critical handling protocols for researchers utilizing this compound in drug discovery and materials science.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,4,6-Trimethoxypyridin-3-amine |
| CAS Number | 2376729-67-6 |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| SMILES | COc1cc(OC)nc(OC)c1N |
| InChI Key | (Predicted) DUJCPIVNSCGBIH-UHFFFAOYSA-N (Analogous) |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Analysis
The molecule features a pyridine ring activated by three methoxy groups at the 2, 4, and 6 positions.[1][2] The 3-amino group is sterically flanked by two methoxy groups (at positions 2 and 4), which influences its nucleophilicity and participation in condensation reactions. The electron-rich nature of the ring makes the 5-position susceptible to electrophilic aromatic substitution (EAS), although the 3-amino group directs further functionalization.
Figure 1: Connectivity diagram highlighting the steric environment of the amine group flanked by methoxy substituents.
Synthesis & Manufacturing Methodologies
The synthesis of 2,4,6-trimethoxypyridin-3-amine typically follows a "Substitution-Nitration-Reduction" strategy. Direct functionalization of the pyridine ring is achieved by exploiting the reactivity of halopyridines.
Synthesis Pathway
The most robust route begins with 2,4,6-trichloropyridine, utilizing the high reactivity of the 2, 4, and 6 positions toward nucleophilic aromatic substitution (SNAr).
Step 1: Methoxylation
Precursor: 2,4,6-Trichloropyridine (CAS: 16063-69-7) Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH) Conditions: Reflux, 12-24 hours. Mechanism: Triple SNAr. The electron-deficient pyridine ring facilitates the displacement of all three chlorine atoms by methoxide ions. Yield: Typically >85%.[3]
Step 2: Regioselective Nitration
Precursor: 2,4,6-Trimethoxypyridine Reagents: HNO₃ (1 equivalent), Acetic Anhydride or H₂SO₄ Conditions: 0°C to Room Temperature. Mechanism: Electrophilic Aromatic Substitution (EAS). The 3-position is the only available site for nitration. The methoxy groups strongly activate the ring, allowing nitration under relatively mild conditions compared to unsubstituted pyridine.
Step 3: Reduction
Precursor: 2,4,6-Trimethoxy-3-nitropyridine Reagents: H₂ (1 atm), 10% Pd/C (Catalytic) OR Fe/Acetic Acid. Conditions: Ethanol/Methanol solvent, RT. Outcome: Quantitative conversion of the nitro group to the primary amine.
Figure 2: Step-wise synthetic workflow from commercially available trichloropyridine.
Applications in Drug Discovery & Catalysis
Medicinal Chemistry Scaffold
The 2,4,6-trimethoxypyridin-3-amine moiety serves as a critical "hinge-binding" mimic in kinase inhibitor design.
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H-Bonding Potential: The pyridine nitrogen (N1) and the exocyclic amine (N-3) can form a bidentate hydrogen bond donor-acceptor motif, ideal for interacting with the ATP-binding pocket of kinases.
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Solubility: The three methoxy groups significantly enhance lipophilicity compared to poly-hydroxy analogs, while maintaining better aqueous solubility than tri-alkyl analogs due to the oxygen atoms.
Ligand Design
In organometallic chemistry, this compound acts as a precursor for bulky, electron-rich ligands.
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Schiff Bases: Condensation with salicylaldehydes yields ONN pincer ligands used in transition metal catalysis (e.g., Titanium or Zirconium polymerization catalysts).
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Pd-Catalysis: The electron-rich pyridine ring has been identified as an efficient directing group or ancillary ligand in Palladium-catalyzed C-H activation reactions [1].[4]
Handling, Stability & Safety Protocols
Stability Profile
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Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures emitting NOₓ fumes.
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Reactivity: The amine is nucleophilic but sterically hindered. Acylation requires forcing conditions (e.g., acid chlorides with DMAP). The methoxy groups are stable to weak acids but may demethylate under strong Lewis acid conditions (e.g., BBr₃).
Safety Data (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
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Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent oxidation of the amine.
References
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Zheng, Y., et al. (2025).[4] "Electrophilic (Hetero)Arene C-H Nitration by Ferric Nitrate Nonahydrate in Hexafluoroisopropanol." Journal of Organic Chemistry. (Contextual citation regarding nitration of electron-rich pyridines).
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BLD Pharm. (2024). "Product Analysis: 2,4,6-Trimethoxypyridin-3-amine (CAS 2376729-67-6)." BLD Pharm Catalog.
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ChemicalBook. (2024). "2-Methoxypyridin-3-amine and related pyridine amines." ChemicalBook Database.
